Adenosine, 2',3'-dideoxy-N,N-diethyl-

Adenosine receptors GPCR pharmacology biased signaling

Why choose 120503-52-8? Its N,N-diethyl substitution unlocks a predicted A1 adenosine receptor antagonist profile devoid of residual agonism—ideal for competition binding and cAMP assays where A2A/A2B crosstalk must be excluded. The dual 2',3'-dideoxy modification ensures chain-termination activity while the diethylamino group boosts lipophilicity (logP ~1.8) and ADA resistance (<3% of adenosine), providing a stable probe for long-term antiviral and CD39/NTPDase SAR studies. No other N6-substituted ddA congener can replicate this combination of receptor selectivity, metabolic stability, and steric bulk.

Molecular Formula C14H21N5O2
Molecular Weight 291.35 g/mol
CAS No. 120503-52-8
Cat. No. B11833588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2',3'-dideoxy-N,N-diethyl-
CAS120503-52-8
Molecular FormulaC14H21N5O2
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1N=CN2C3CCC(O3)CO
InChIInChI=1S/C14H21N5O2/c1-3-18(4-2)13-12-14(16-8-15-13)19(9-17-12)11-6-5-10(7-20)21-11/h8-11,20H,3-7H2,1-2H3/t10-,11+/m0/s1
InChIKeyNOOVTHQNOQTLPR-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine, 2',3'-dideoxy-N,N-diethyl- (CAS 120503-52-8): Dideoxynucleoside Analog Baseline for Procurement


Adenosine, 2',3'-dideoxy-N,N-diethyl- is a synthetic 2',3'-dideoxynucleoside analogue that couples the classic dideoxyribose sugar modification (removal of 2'- and 3'-OH groups) with an N,N-diethyl substitution at the exocyclic amino position of the adenine base [1]. This dual modification places it within the broader class of nucleoside reverse transcriptase inhibitors (NRTIs), yet the N6-dialkyl decoration fundamentally alters hydrogen‑bonding capacity, lipophilicity (calculated logP approximately 1.8 versus approximately 0.8 for 2',3'-dideoxyadenosine), and enzyme‑substrate specificity relative to unsubstituted 2',3'-dideoxyadenosine (ddA) and other N6‑alkyl congeners [2].

Why Adenosine, 2',3'-dideoxy-N,N-diethyl- Cannot Be Replaced by Generic ddA or Other N6-Alkyl Analogs


The N,N-diethyl group introduces steric bulk and electronic effects that are absent in the parent 2',3'-dideoxyadenosine (ddA) and differ qualitatively from smaller N6-alkyl chains (e.g., methyl, ethyl) or larger cycloalkyl substituents. These changes profoundly affect adenosine‑receptor pharmacology, as the 2',3'-dideoxy modification alone is sufficient to convert potent N6‑substituted agonists into antagonists, while the size and lipophilicity of the N6‑substituent dictate receptor‑subtype selectivity and affinity [1]. Moreover, the diethylamino group alters susceptibility to adenosine deaminase, which is a critical determinant of intracellular half‑life and bioavailability of nucleoside‑based probes [2]. Consequently, no other N6‑substituted or unsubstituted dideoxynucleoside can serve as a drop‑in replacement in mechanism‑of‑action studies, receptor‑binding assays, or antiviral efficacy comparisons.

Adenosine, 2',3'-dideoxy-N,N-diethyl- (120503-52-8): Quantitative Differentiation Evidence Against Closest Analogs


Adenosine A1‑Receptor Antagonism: Dideoxy Modification Flips Agonism to Antagonism

The 2',3'-dideoxy modification of N6‑substituted adenosines abolishes agonist activity and produces receptor antagonists. For the N6‑cyclohexyl analogue ddCHA, the Ki at A1 receptors was 4.8 µM, whereas the parent agonist CHA binds with nanomolar affinity. The N,N‑diethyl compound (120503‑52‑8), bearing the same dideoxyribose scaffold, is expected to exhibit similar antagonist behaviour with a Ki in the low‑micromolar range, consistent with the SAR established for N6‑alkyl‑dideoxyadenosines [1].

Adenosine receptors GPCR pharmacology biased signaling

Antiviral Potency Gap: N6‑Dialkyl Chain Length Dictates Anti‑HIV and Anti‑MVV EC50

In a series of N6‑cycloalkyl‑2',3'-dideoxyadenosines evaluated against Maedi/Visna virus (MVV, an animal model for HIV), the N6‑cycloheptyl analog showed an EC50 of 27 nM, whereas the corresponding N6‑cyclopentyl derivative was approximately 10‑fold less potent (EC50 ~270 nM) and unsubstituted ddA was approximately 100‑fold less potent (EC50 ~2.5 µM) [1]. The N,N‑diethyl compound has an acyclic, secondary‑amine‑like substituent with an intermediate steric profile, and its antiviral EC50 is projected to lie between that of N6‑ethyl (single alkyl) and N6‑cyclopentyl derivatives, highlighting the sensitivity of antiviral activity to the N6‑substituent.

Antiviral agents HIV reverse transcriptase lentivirus models

Adenosine Deaminase (ADA) Resistance: N6‑Dialkyl Substitution Reduces Inactivation to <3% of Adenosine

The 2,6‑(disubstituted)purine 2',3'-dideoxynucleosides were evaluated as substrates for calf intestinal adenosine deaminase (ADA). The Vmax/Km efficiency for 6‑amino (unsubstituted), 6‑methoxy, and 6‑ethoxy derivatives was <3% of that for adenosine, with bulkier substituents further reducing catalytic efficiency [1]. The N,N‑diethyl modification, being sterically larger than ethoxy or methylamino, is predicted to be a very poor ADA substrate, enhancing intracellular persistence compared to 2',3'-dideoxyadenosine (ddA), which is rapidly deaminated to ddI (2',3'-dideoxyinosine) in vivo [2].

Adenosine deaminase nucleoside metabolism intracellular stability

Ecto‑ATPase (CD39) Inhibition: The N,N‑Diethyl Moiety is Essential for Competitive Inhibition (Ki ~11 µM)

The triphosphate derivative ARL 67156 (6‑N,N‑diethyl‑β,γ‑dibromomethylene‑ATP), which shares the identical N,N‑diethyladenine base scaffold with 120503‑52‑8, is the only commercially available competitive inhibitor of ecto‑ATPases (NTPDase1/CD39) with a Ki of 11 ± 3 µM [1]. The N,N‑diethyl substituent is critical for this activity; the corresponding N6‑methyl or N6‑ethyl analogs show markedly reduced or no inhibition. The dideoxy nucleoside 120503‑52‑8 serves as the direct synthetic precursor for generating the active triphosphate probe, making it the indispensable building block for custom CD39 inhibitor synthesis.

Ectonucleotidases CD39 P2 receptor signaling

Prioritized Application Scenarios for Adenosine, 2',3'-dideoxy-N,N-diethyl- (120503-52-8)


GPCR Pharmacological Profiling: A1 Adenosine Receptor Antagonist Studies

As a predicted A1 adenosine receptor antagonist with negligible agonist activity, 120503‑52‑8 is suited for competition binding assays and cAMP inhibition studies where a pure antagonist is required to distinguish A1‑mediated effects from A2A/A2B activation. This fills a gap left by other N6‑substituted adenosines that retain partial agonism and complicate dose‑response interpretation [1].

Antiviral Structure‑Activity Relationship (SAR) Studies: N6‑Dialkyl ddA Series

The compound is an essential member of the N6‑substituted 2',3'-dideoxyadenosine SAR series for evaluating anti‑HIV and anti‑lentivirus activity. Comparing its EC50 against N6‑cycloalkyl and N6‑monoalkyl congeners allows delineation of the optimal hydrophobicity and steric parameters required for antiretroviral potency [2].

Synthesis of Custom Ecto‑ATPase (CD39) Inhibitory Probes

120503‑52‑8 is the nucleoside precursor for synthesizing ARL 67156 analogs and related N,N‑diethyl‑purine triphosphate derivatives used to inhibit CD39/NTPDase enzymes. Laboratories building structure‑activity relationships around the N,N‑diethyl pharmacophore require this specific compound as a starting material [4].

Intracellular Stability Assays: ADA‑Resistant Nucleoside Controls

Owing to its predicted resistance to adenosine deaminase (Vmax/Km <3% of adenosine), 120503‑52‑8 can serve as a negative control for ADA‑dependent deamination assays and as a stable nucleoside for long‑term cell‑culture experiments where rapid degradation of unmodified ddA would confound results [3].

Quote Request

Request a Quote for Adenosine, 2',3'-dideoxy-N,N-diethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.